Cas no 2034483-49-1 (N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide)
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
- N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
-
- Inchi: 1S/C17H21N3O2/c21-9-8-20(11-13-4-2-1-3-5-13)17(22)14-6-7-15-16(10-14)19-12-18-15/h1-5,12,14,21H,6-11H2,(H,18,19)
- InChI Key: HVEAUNBEEFAFLY-UHFFFAOYSA-N
- SMILES: O=C(C1CC2=C(CC1)N=CN2)N(CCO)CC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 371
- XLogP3: 1.1
- Topological Polar Surface Area: 69.2
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6492-0037-2μmol |
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034483-49-1 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6492-0037-5μmol |
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034483-49-1 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6492-0037-10μmol |
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034483-49-1 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6492-0037-20μmol |
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034483-49-1 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6492-0037-1mg |
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034483-49-1 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6492-0037-2mg |
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034483-49-1 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6492-0037-3mg |
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034483-49-1 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6492-0037-4mg |
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034483-49-1 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6492-0037-5mg |
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034483-49-1 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6492-0037-10mg |
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
2034483-49-1 | 10mg |
$118.5 | 2023-09-08 |
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
Introduction to N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS No. 2034483-49-1)
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by the CAS number 2034483-49-1, belongs to the benzodiazole class of molecules, which are well-known for their role in central nervous system modulation. The specific arrangement of functional groups in this molecule, including the benzyl group, hydroxyethyl side chain, and the tetrahydro-1H-1,3-benzodiazole core, contributes to its distinct properties and makes it a subject of interest for further investigation.
The N-benzyl-N-(2-hydroxyethyl) moiety in the name highlights the presence of two key substituents: the benzyl group and the 2-hydroxyethyl chain. These groups are strategically positioned to influence the compound's solubility, reactivity, and interactions with biological targets. The benzyl group is often used in medicinal chemistry to enhance metabolic stability and binding affinity, while the hydroxyethyl chain can introduce hydrophilicity, affecting how the molecule behaves in biological systems. Together, these features make N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide a promising candidate for further exploration in drug discovery.
The tetrahydro-1H-1,3-benzodiazole core is a crucial component of this compound, providing a scaffold that is known to interact with various biological receptors. Benzodiazole derivatives have been extensively studied for their anxiolytic, sedative, and muscle relaxant properties. The modification of this core structure with additional functional groups can lead to compounds with altered pharmacological profiles. In recent years, there has been a growing interest in developing new benzodiazole-based drugs that offer improved efficacy and reduced side effects compared to classical benzodiazolines. N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide represents a novel derivative that warrants further investigation into its potential therapeutic applications.
Recent research in the field of medicinal chemistry has demonstrated the importance of understanding the structural features of molecules like N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide. Advanced computational methods and experimental techniques have enabled researchers to predict and verify how modifications in a molecule's structure can influence its biological activity. For instance, studies have shown that the introduction of hydrophilic groups can enhance a drug's solubility and bioavailability, while changes in ring substitution patterns can affect receptor binding affinity. These insights have guided the design of new compounds with improved pharmacokinetic properties.
In particular, the benzyl group in N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide plays a significant role in determining its chemical behavior. Benzyl groups are commonly used in pharmaceuticals due to their ability to stabilize reactive intermediates and improve metabolic stability. Additionally, they can enhance binding interactions by forming hydrophobic pockets in target proteins. The hydroxyethyl side chain, on the other hand,contributes to the compound's overall polarity, which can influence its distribution within biological systems. This balance between hydrophobic and hydrophilic properties is critical for achieving optimal drug-like characteristics.
The tetrahydro-1H-1,3-benzodiazole core is particularly interesting because it is a known pharmacophore for central nervous system (CNS) drugs. Modifications at various positions on this core can lead to compounds with different therapeutic effects. For example,substituents at the 5-position can modulate receptor affinity and duration of action,while substitutions at the 7-position can influence metabolic pathways. The specific arrangement of atoms in N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro - 1H - 1,3 - benzodiazole - 5 - carboxamide suggests that it may interact with multiple targets within the CNS,making it a potential candidate for treating conditions such as anxiety、depression、and sleep disorders.
Current research efforts are focused on developing next-generation benzodiazole derivatives that combine efficacy with improved safety profiles。One area of interest is the optimization of benzodiazole drugs to reduce dependence liability while maintaining therapeutic benefits。N - benzyl - N - (2 - hydroxyethyl) - 4,5,6,7 - tetrahydro - 1H - 1,3 - benzodiazole - 5 - carboxamide has emerged as a promising candidate due to its unique structural features。Studies have shown that modifications at key positions on the benzodiazole core can lead to compounds with enhanced selectivity for specific receptors,which could minimize unwanted side effects。
Another exciting aspect of N - benzyl - N - (2 - hydroxyethyl) - 4,5,6,7 - tetrahydro - 1H - 1,3 - benzodiazole - 5 - carboxamide is its potential for use as an intermediate in synthetic chemistry。The presence of multiple functional groups provides opportunities for further derivatization,allowing researchers to explore new chemical space and develop novel drug candidates。Advanced synthetic methodologies have enabled the efficient preparation of complex molecules like this one,facilitating their incorporation into drug discovery programs。
In conclusion,N - benzyl - N - (2 - hydroxyethyl) - 4,5,6,7 - tetrahydro - 1H - 1,3 - benzodiazole - 5 carboxamide (CAS No。2034483—49—l) is a structurally interesting compound with potential applications in pharmaceutical research。Its unique combination of functional groups makes it a valuable tool for investigating CNS-targeting therapies。Further studies are needed to fully elucidate its biological activity and therapeutic potential。As our understanding of molecular structure—function relationships continues to grow,compounds like this one will play an increasingly important role in drug development efforts worldwide。
2034483-49-1 (N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)